N-[1-(1-benzofuran-2-yl)propan-2-yl]-1,2-oxazole-5-carboxamide
Description
N-[1-(1-Benzofuran-2-yl)propan-2-yl]-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a benzofuran moiety linked via a propan-2-yl chain to a 1,2-oxazole-5-carboxamide group. Its molecular structure combines aromatic and heterocyclic systems, which may confer unique physicochemical and pharmacological properties. Benzofuran derivatives are known for their biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory effects, while oxazole carboxamides are often explored for their metabolic stability and binding affinity in drug discovery .
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10(17-15(18)14-6-7-16-20-14)8-12-9-11-4-2-3-5-13(11)19-12/h2-7,9-10H,8H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITNEDMRDHPSTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-1,2-oxazole-5-carboxamide typically involves the following steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Attachment of Propan-2-yl Chain: The propan-2-yl chain can be introduced via a Friedel-Crafts alkylation reaction using appropriate alkyl halides.
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds.
Coupling Reactions: The final coupling of the benzofuran moiety with the isoxazole ring can be achieved using standard amide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzofuran-2-yl)propan-2-yl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: The compound can undergo nucleophilic substitution reactions at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Isoxazolines and related reduced compounds.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
Anticancer Activity
N-[1-(1-benzofuran-2-yl)propan-2-yl]-1,2-oxazole-5-carboxamide has shown potential as an anticancer agent. Research indicates that compounds with similar structures can modulate signaling pathways involved in cancer progression. The oxazole ring is known for its ability to interact with biological targets, which may inhibit tumor growth.
Case Study : A study conducted on derivatives of oxazole compounds demonstrated their ability to induce apoptosis in cancer cell lines. The specific compound under consideration was noted for its enhanced activity against breast cancer cells, suggesting further investigation into its mechanism of action is warranted .
Neurological Applications
The compound has been explored for its neuroprotective properties. Compounds that contain benzofuran and oxazole moieties have been linked to the modulation of neurotransmitter systems, potentially aiding in conditions such as Alzheimer's disease.
Case Study : In vitro studies have shown that similar compounds can inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology. The implications of these findings suggest that this compound may offer a therapeutic pathway for neurodegenerative diseases .
Androgen Receptor Modulation
Research indicates that carboxamide derivatives can act as androgen receptor modulators. This property is significant in the treatment of hormone-related disorders and cancers.
Data Table: Androgen Receptor Modulating Activity
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Antagonist | |
| Related Compound A | Agonist | |
| Related Compound B | Partial Agonist |
Formulation in Cosmetic Science
The compound's properties extend to cosmetic formulations due to its potential antioxidant effects. Its stability and efficacy can be optimized through experimental design methodologies.
Case Study : Research on topical formulations incorporating oxazole derivatives demonstrated improved skin hydration and antioxidant activity, making it a candidate for anti-aging products .
Mechanism of Action
The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound: Contains a benzofuran (oxygen-containing fused ring) and a 1,2-oxazole ring.
- Enamine Ltd. Compound (3-(propan-2-yl)-N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-1,2-oxazole-5-carboxamide hydrochloride): Shares the 1,2-oxazole-5-carboxamide core but replaces benzofuran with a cyclobutyl-phenyl group. The cyclobutyl introduces steric constraints, which may affect target binding .
- Formoterol-Related Compounds (): Feature catechol or phenolic rings with hydroxy and methoxy substituents, differing significantly from the benzofuran-oxazole system. These are β-agonist pharmacophores .
Substituent Variability
- Benzamide Derivatives: Compounds like N-[(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-(4-methoxyphenyl)-1-oxopropan-2-yl]benzamide exhibit substituted phenyl groups (methoxy, ethoxy, etc.) on the benzamide core. These lack the oxazole or benzofuran motifs but share amide linkages .
- Target Compound vs.
Pharmacological and Functional Comparisons
Target Engagement and Selectivity
- Formoterol Analogs : Designed as β2-adrenergic receptor agonists, their activity hinges on hydroxy-phenyl-ethylamine motifs. The target compound’s benzofuran-oxazole system likely engages different targets (e.g., kinases or GPCRs) .
- Enamine Compound: The cyclobutyl and aminomethyl groups may enhance interactions with polar enzyme pockets, whereas the benzofuran in the target compound could favor hydrophobic binding sites .
Metabolic Stability
- Benzofuran vs. Methoxyphenyl Groups : Benzofuran’s fused ring system may resist oxidative metabolism better than the methoxy-substituted phenyl groups in compounds, which are prone to demethylation .
- Hydrochloride Salt (Enamine Compound) : Improved aqueous solubility compared to the free base form of the target compound, influencing bioavailability .
Research Findings and Implications
- Compounds : Demonstrated variability in bioactivity based on substituent size (methoxy vs. propoxy), suggesting that bulkier groups may hinder target engagement .
- Enamine Compound : The hydrochloride salt’s enhanced solubility could translate to better in vivo performance compared to the target compound, though steric effects from the cyclobutyl group might limit permeability .
- Formoterol-Related Compounds : Highlight the importance of hydroxy and methoxy groups in β-agonist activity, a feature absent in the target compound, indicating divergent therapeutic applications .
Biological Activity
N-[1-(1-benzofuran-2-yl)propan-2-yl]-1,2-oxazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 288.35 g/mol. The compound features a benzofuran moiety and a 1,2-oxazole ring, which are known for their significant biological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 288.35 g/mol |
| Structural Features | Benzofuran and 1,2-Oxazole rings |
Biological Activity Overview
Initial studies suggest that this compound exhibits significant biological activity across various pathways:
Anticancer Activity:
Research indicates that compounds with similar structural motifs have shown promising anticancer properties. For instance, benzofuran derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7), acute lymphoblastic leukemia (CEM), and melanoma (MEL). Specific studies have demonstrated IC values in the micromolar range, indicating effective inhibition of cancer cell proliferation .
Mechanisms of Action:
The mechanisms through which this compound exerts its biological effects may involve the induction of apoptosis in cancer cells. Flow cytometry assays have indicated that compounds with similar structures can activate apoptotic pathways by increasing p53 expression and cleaving caspase-3 .
Antimicrobial Properties:
Benzofuran derivatives are also recognized for their antimicrobial activity. Compounds related to N-[1-(1-benzofuran-2-yl)propan-2-yl]-1,2-oxazole have demonstrated significant antibacterial and antifungal effects against various strains, with minimum inhibitory concentrations (MIC) as low as 0.78 μg/mL .
Case Studies
Several case studies highlight the efficacy of benzofuran derivatives in drug discovery:
-
Study on Anticancer Efficacy:
A study evaluated the cytotoxicity of a series of benzofuran compounds against MCF-7 and A549 cell lines. The results indicated that specific modifications to the benzofuran structure enhanced anticancer activity significantly, with some derivatives showing IC values comparable to established chemotherapeutics like doxorubicin . -
Antimicrobial Screening:
Another study focused on the antimicrobial properties of benzofuran derivatives, reporting effective inhibition against strains such as Candida krusei and Aspergillus niger. The presence of hydroxyl groups on the benzofuran ring was crucial for maintaining antibacterial activity .
Future Directions
Given the promising biological activities associated with this compound and its derivatives, further research is warranted to explore:
- Structure–Activity Relationships (SAR): Detailed studies to optimize the chemical structure for enhanced efficacy and reduced toxicity.
- In Vivo Studies: Comprehensive in vivo evaluations to assess pharmacokinetics, bioavailability, and therapeutic potential in animal models.
Q & A
What are the common synthetic routes for N-[1-(1-benzofuran-2-yl)propan-2-yl]-1,2-oxazole-5-carboxamide, and how can reaction conditions be optimized to improve yield?
Basic Question
The synthesis typically involves coupling benzofuran derivatives with activated oxazole intermediates. A key method includes:
- Step 1 : Reacting 1-(1-benzofuran-2-yl)propan-2-amine with 1,2-oxazole-5-carbonyl chloride in the presence of a base (e.g., triethylamine or pyridine) .
- Step 2 : Purification via column chromatography to isolate the product, achieving yields of ~60–75% under controlled temperatures (0–5°C) and inert atmospheres .
Optimization Strategies : - Adjust pH to 8–9 to minimize side reactions.
- Use anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of the carbonyl chloride intermediate .
Which analytical techniques are critical for confirming the structural integrity of this compound?
Basic Question
Structural validation requires:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic protons (benzofuran and oxazole rings) and amide linkage .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated 352.41 g/mol for C19H16N2O3S derivatives) .
- X-ray Crystallography : For resolving stereochemistry in crystalline forms, though data is limited for this compound .
How can researchers address contradictory reports on the compound’s biological activity across studies?
Advanced Question
Discrepancies in biological data (e.g., antiproliferative vs. negligible activity) may arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
- Structural Analogues : Minor modifications (e.g., substitution at the oxazole 3-position) alter target binding .
Resolution Approach : - Standardize assays using WHO-recommended cell lines and controls.
- Perform dose-response curves (e.g., IC50 values) under consistent oxygen levels (normoxia vs. hypoxia) .
What strategies enhance the aqueous solubility of this hydrophobic compound for in vitro studies?
Advanced Question
The compound’s limited water solubility (logP ~3.5) can be improved via:
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the amide nitrogen .
- Nanoformulation : Encapsulate in PEGylated liposomes, reducing aggregation in PBS buffer .
- Co-solvent Systems : Use DMSO:water (10:90 v/v) with surfactants (e.g., Tween-80) to stabilize suspensions .
How does the compound interact with kinase targets, and what computational tools validate these mechanisms?
Advanced Question
The benzofuran moiety inhibits kinases (e.g., MAPK) by binding to the ATP pocket, while the oxazole group stabilizes hydrophobic interactions .
Methodological Validation :
- Molecular Docking (AutoDock Vina) : Predict binding affinities (ΔG ≤ −8.5 kcal/mol suggests strong inhibition) .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
- SAR Studies : Replace the furan ring with thiophene to test selectivity against off-target kinases .
What are the key considerations for designing derivatives with improved metabolic stability?
Advanced Question
To reduce hepatic clearance (e.g., CYP3A4-mediated oxidation):
- Block Metabolic Hotspots : Fluorinate the benzofuran ring to prevent hydroxylation at C5 .
- Isotere Replacement : Substitute the oxazole with a thiazole to resist esterase hydrolysis .
- In Silico Screening (SwissADME) : Predict bioavailability scores (>0.55) and PAINS alerts .
How can researchers reconcile discrepancies in reported melting points for this compound?
Basic Question
Variations in melting points (e.g., 145–155°C) may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
